molecular formula C23H22N4O3 B14902461 3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide

3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide

Cat. No.: B14902461
M. Wt: 402.4 g/mol
InChI Key: QVOOSLUGZCLKAH-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a naphthalene moiety, which contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Naphthalen-2-yl derivatives

Uniqueness

N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide stands out due to its unique combination of a quinoxaline core and a naphthalene moiety. This structural arrangement provides a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-(naphthalen-1-ylamino)-4-oxobutyl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

InChI

InChI=1S/C23H22N4O3/c28-21(25-18-11-5-8-16-7-1-2-9-17(16)18)13-6-14-24-23(30)27-15-22(29)26-19-10-3-4-12-20(19)27/h1-5,7-12H,6,13-15H2,(H,24,30)(H,25,28)(H,26,29)

InChI Key

QVOOSLUGZCLKAH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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